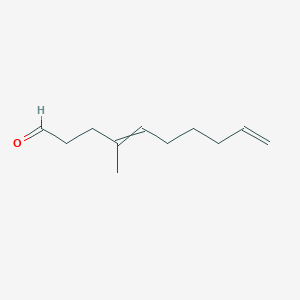

4-Methyldeca-4,9-dienal

Description

Structure

3D Structure

Properties

CAS No. |

137146-34-0 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

4-methyldeca-4,9-dienal |

InChI |

InChI=1S/C11H18O/c1-3-4-5-6-8-11(2)9-7-10-12/h3,8,10H,1,4-7,9H2,2H3 |

InChI Key |

NKXCCGSMJRYQRE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCCC=C)CCC=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methyldeca 4,9 Dienal

Strategies for Total Synthesis of 4-Methyldeca-4,9-dienal

| Synthetic Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Sequential, step-by-step construction of the molecule from a single starting material. | Conceptually simple to plan. | Overall yield can be low for long sequences. A failure in a late step can be costly. |

| Convergent Synthesis | Independent synthesis of key fragments followed by their coupling. | Higher overall efficiency and yield. Allows for parallel synthesis of fragments. | Requires careful planning of fragment coupling reactions. |

Retrosynthetic Analysis for Construction of the Diene and Aldehyde Moieties

A plausible retrosynthetic analysis of this compound highlights key bond disconnections and the corresponding synthetic transformations.

A primary disconnection can be made at the C5-C6 bond, separating the molecule into two synthons: a C1-C5 aldehyde precursor and a C6-C10 homoallylic fragment. This disconnection suggests a coupling reaction such as a Grignard reaction or a related nucleophilic addition to an aldehyde, followed by functional group manipulations.

The aldehyde moiety can be revealed from a protected alcohol or introduced via oxidation of a primary alcohol at the end of the synthesis. The trisubstituted double bond at C4 could be constructed using stereoselective olefination reactions like the Horner-Wadsworth-Emmons or Julia-Kocienski olefination. researchgate.net For instance, the synthesis of a related compound, (E)-4-methylocta-4,7-dienal, could serve as a model. tu-dortmund.de

The terminal diene system can be installed through various methods, including Wittig-type reactions or transition-metal-catalyzed cross-coupling reactions. mdpi.comnih.gov A patent for a related compound, 9-methyldeca-4,8-dienal, describes its preparation which could inform the synthesis of the diene portion of the target molecule. google.com

Enantio- and Diastereoselective Synthesis of this compound

The presence of a stereocenter at the methyl-substituted C4 position necessitates the use of enantio- and diastereoselective synthetic methods to obtain a single enantiomer of this compound.

Application of Chiral Auxiliaries in Stereochemical Control

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. A well-established strategy involves the use of Evans' oxazolidinone auxiliaries for the stereoselective alkylation of an enolate. In a hypothetical synthesis of this compound, an appropriate N-acyloxazolidinone could be alkylated with a suitable electrophile to set the stereochemistry at the C4 position. Subsequent removal of the chiral auxiliary would yield the desired stereochemically defined fragment. This approach has been widely used in the synthesis of complex natural products.

Asymmetric Catalysis for the Methyl-Substituted Stereocenter and Diene Configuration

Asymmetric catalysis offers a more atom-economical approach to stereocontrol compared to the use of stoichiometric chiral auxiliaries. Various catalytic methods could be envisioned for the synthesis of this compound.

For the methyl-substituted stereocenter, a catalytic asymmetric conjugate addition of a methyl organometallic reagent to an α,β-unsaturated ester or aldehyde precursor could be employed. Alternatively, a catalytic hydroalkylation of a suitable diene substrate could establish the stereocenter. rsc.org

The stereoselective construction of the diene moiety can be achieved through transition metal catalysis. For example, cobalt-catalyzed isomerization of a mixture of E/Z diene isomers can stereoselectively yield the desired E-isomer. bohrium.com Furthermore, phosphine-mediated olefination reactions between α-substituted allenoates and aldehydes can produce tetrasubstituted 1,3-dienes with high chemo- and diastereoselectivity. acs.org

Exploration of Key Reaction Classes in Dienal Synthesis

Several key reaction classes are instrumental in the synthesis of unsaturated aldehydes and dienes like this compound.

Olefination Reactions:

Wittig Reaction: The reaction of a phosphorus ylide with an aldehyde or ketone is a classic method for forming carbon-carbon double bonds. While highly versatile, controlling the stereoselectivity of the resulting alkene can be challenging.

Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction typically favors the formation of (E)-alkenes and is widely used for the stereoselective synthesis of dienes.

Julia-Kocienski Olefination: This reaction provides a powerful method for the synthesis of alkenes, often with high (E)-selectivity, and is tolerant of a wide range of functional groups. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: The palladium-catalyzed cross-coupling of an organoboron compound with an organohalide is a robust method for forming carbon-carbon bonds, including those in conjugated diene systems.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex, and is known for its high functional group tolerance. nih.gov

Heck Reaction: The palladium-catalyzed reaction of an alkene with an organohalide can be used to construct substituted alkenes and dienes. mdpi.com

Rearrangement Reactions:

Claisen Rearrangement: This sigmatropic rearrangement of an allyl vinyl ether can be used to form γ,δ-unsaturated carbonyl compounds. Sequential Claisen and Cope rearrangements have been utilized in the synthesis of complex unsaturated aldehydes. rsc.org

Cope Rearrangement: This nih.govnih.gov-sigmatropic rearrangement of a 1,5-diene can be a powerful tool for constructing new carbon-carbon bonds and controlling stereochemistry.

| Reaction Class | Key Features | Application in Dienal Synthesis |

| Olefination Reactions | Formation of C=C bonds (e.g., Wittig, HWE, Julia-Kocienski). | Construction of the diene moiety and the trisubstituted double bond with stereocontrol. |

| Cross-Coupling Reactions | Formation of C-C bonds catalyzed by transition metals (e.g., Suzuki, Negishi, Heck). | Coupling of vinyl fragments to assemble the diene system. |

| Rearrangement Reactions | Sigmatropic rearrangements (e.g., Claisen, Cope). | Formation of unsaturated aldehydes and dienes with potential for stereocontrol. |

Olefination Reactions: Wittig, Horner-Wadsworth-Emmons, and Julia-Kocienski Methodologies

Olefination reactions are fundamental in organic synthesis for the creation of carbon-carbon double bonds. The Wittig, Horner-Wadsworth-Emmons (HWE), and Julia-Kocienski reactions are powerful tools for this purpose, each with distinct advantages.

The Wittig reaction , which utilizes a phosphonium (B103445) ylide to convert a ketone or aldehyde into an alkene, is a cornerstone of organic synthesis. unigoa.ac.inmasterorganicchemistry.com This reaction is valued for its reliability in forming a new carbon-carbon double bond, which can be crucial in the linear synthesis of complex natural products. unigoa.ac.in The general mechanism involves the attack of the nucleophilic ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate that collapses to an oxaphosphetane, which then decomposes to the desired alkene and a phosphine (B1218219) oxide. masterorganicchemistry.com

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. nih.gov A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) salt, is easily removed from the reaction mixture, simplifying purification. Furthermore, the HWE reaction often provides excellent E-selectivity for the newly formed double bond, which is a significant advantage in the synthesis of specific stereoisomers. ualberta.ca This reaction is particularly effective for coupling aldehydes and ketones with phosphonate esters to produce substituted alkenes. nih.gov

The Julia-Kocienski olefination is another powerful method for the stereoselective synthesis of alkenes, particularly trans (E)-alkenes. wikipedia.orgmdpi.com This reaction involves the addition of a metalated sulfone to an aldehyde or ketone. mdpi.com A significant modification of the classical Julia-Lythgoe olefination involves the use of heteroaryl sulfones, such as benzothiazol-2-yl-sulfone (BT-sulfone), which allows the reaction to proceed in a "one-pot" manner. mdpi.compreprints.org The high E-selectivity is a result of the kinetically controlled diastereoselective addition of the metalated sulfone to the aldehyde, leading to an anti-β-alkoxysulfone that stereospecifically decomposes to the E-alkene. wikipedia.org This method is known for its mild reaction conditions and broad functional group tolerance. preprints.org

Table 1: Comparison of Olefination Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction | Julia-Kocienski Olefination |

|---|---|---|---|

| Reagent | Phosphonium ylide | Phosphonate carbanion | Metalated heteroaryl sulfone |

| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate salt | Aryloxide anion and SO2 |

| Selectivity | Can be tuned for Z or E | Generally high E-selectivity | High E-selectivity |

| Key Advantage | Versatility | Ease of byproduct removal | Mild conditions, one-pot procedure |

Carbon-Carbon Bond-Forming Reactions: Cross-Coupling Strategies and Alkylation Processes

Cross-coupling reactions are indispensable tools for constructing carbon-carbon bonds, offering a versatile approach to assembling complex molecular frameworks. The Suzuki-Miyaura cross-coupling reaction, for instance, is a highly versatile method for forming C-C bonds. nih.gov It typically involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. nih.govnanochemres.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nanochemres.org Nickel complexes have also been shown to effectively catalyze Suzuki-Miyaura type cross-coupling reactions. mdpi.com

Alkylation processes are also fundamental to the synthesis of molecules like this compound. These reactions involve the transfer of an alkyl group from one molecule to another. Organocopper reagents, for example, are highly effective in 1,4-addition reactions with α,β-unsaturated carbonyl compounds, a key step in many synthetic sequences. thieme-connect.de

Intramolecular Cycloaddition Reactions in Polyene Scaffolds

Intramolecular cycloaddition reactions are powerful strategies for the construction of cyclic and polycyclic systems. The 1,3-dipolar cycloaddition is a notable example, where a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. beilstein-journals.org Sydnones, which are mesoionic heterocyclic compounds, can act as masked 1,3-dipoles. beilstein-journals.org Thermally or photochemically, they can undergo intramolecular cycloaddition reactions with an alkene moiety within the same molecule to generate complex polycyclic structures. beilstein-journals.org This approach can be envisioned for the synthesis of complex polyene scaffolds that could be precursors to or derivatives of this compound.

Functional Group Interconversions for Aldehyde and Alkene Systems

The ability to transform one functional group into another is crucial in multi-step syntheses. solubilityofthings.com For the synthesis of this compound, key interconversions include the oxidation of alcohols to aldehydes and the reduction of esters or other carbonyl compounds. The oxidation of a primary alcohol to an aldehyde can be achieved using reagents like pyridinium (B92312) chlorochromate (PCC). solubilityofthings.com Conversely, aldehydes can be reduced to alcohols. solubilityofthings.com The interconversion of functional groups is essential for manipulating the reactivity of a molecule at different stages of a synthetic sequence. solubilityofthings.com For instance, an ester can be reduced to an aldehyde, which can then undergo an olefination reaction.

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is critical for maximizing the yield and selectivity of a synthetic process, making it more efficient and cost-effective.

Catalyst and Reagent Screening for Enhanced Selectivity and Yield

The choice of catalyst and reagents can have a profound impact on the outcome of a reaction. In cross-coupling reactions, for example, screening different palladium or nickel catalysts and ligands is often necessary to achieve optimal results. nih.govmdpi.com The use of specific ligands can influence the steric and electronic environment around the metal center, thereby affecting the catalytic activity and selectivity. nih.gov For instance, in a Suzuki-Miyaura coupling, changing the palladium source and ligand can significantly increase the conversion and yield of the desired product. nih.gov

Solvent Effects and Temperature Regulation in Multi-Step Syntheses

Table 2: Factors in Reaction Optimization

| Factor | Influence | Example | Citation |

|---|---|---|---|

| Catalyst | Affects reaction rate and selectivity. | Screening Pd and Ni catalysts in cross-coupling reactions. | nih.govmdpi.com |

| Ligand | Modifies catalyst properties. | Using different phosphine ligands to improve yield. | nih.gov |

| Solvent | Can alter reactivity and selectivity. | Varying the t-BuOH/H2O ratio in Suzuki-Miyaura coupling. | nih.gov |

| Temperature | Impacts reaction rate and side reactions. | Lowering temperature to improve chelation control. | pitt.edu |

Chemical Reactivity and Transformational Chemistry of 4 Methyldeca 4,9 Dienal

Reactivity Profiles of the Aldehyde Functional Group

The aldehyde moiety is one of the most versatile functional groups in organic synthesis. Its electrophilic carbonyl carbon and weakly acidic α-hydrogens (at C3) allow for a multitude of reactions, leading to a wide array of derivatives.

The aldehyde group of 4-Methyldeca-4,9-dienal can be readily oxidized to the corresponding carboxylic acid, 4-methyldeca-4,9-dienoic acid, without affecting the diene system, using a variety of mild oxidizing agents. This transformation is a common and high-yielding reaction in organic synthesis. Generally, unsaturated aldehydes are expected to be readily oxidized to their corresponding carboxylic acids. wiley.com In syntheses of complex molecules containing similar unsaturated aldehyde functionalities, reagents like pyridinium (B92312) chlorochromate (PCC) have been used to synthesize the aldehyde from an alcohol, illustrating the stability of the diene system under certain oxidative conditions. acs.org For the subsequent oxidation of the aldehyde to a carboxylic acid, the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) buffered with a mild acid, is highly effective and widely used as it does not typically affect carbon-carbon double bonds.

Table 1: Representative Oxidation Reactions of Aldehydes

| Oxidizing Agent | Product | Typical Conditions | Notes |

|---|---|---|---|

| Sodium Chlorite (NaClO₂) | 4-Methyldeca-4,9-dienoic acid | tert-butanol, 2-methyl-2-butene (B146552) (scavenger) | Highly selective for aldehydes; known as the Pinnick oxidation. |

| Potassium Permanganate (KMnO₄) | 4-Methyldeca-4,9-dienoic acid | Basic, aqueous solution, cold | Can be aggressive and may lead to cleavage of the double bonds if not controlled. |

The reduction of the aldehyde in this compound to the primary alcohol, 4-methyldeca-4,9-dien-1-ol, is a fundamental transformation. This can be achieved with high selectivity using various hydride reagents. The choice of reagent allows for the selective reduction of the aldehyde in the presence of other functional groups. For instance, sodium borohydride (B1222165) (NaBH₄) is a mild reductant capable of reducing aldehydes and ketones without affecting less reactive groups. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are also effective. beilstein-journals.org In the context of complex natural product synthesis, diisobutylaluminium hydride (DIBAL-H) is frequently used at low temperatures to reduce esters or aldehydes to alcohols without disturbing other functionalities like alkenes. acs.orgrsc.orgpitt.edu

Table 2: Representative Reductive Transformations of this compound

| Reducing Agent | Product | Typical Conditions | Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | 4-Methyldeca-4,9-dien-1-ol | Methanol or Ethanol, 0 °C to room temp. | Mild and selective for the carbonyl group. |

| Lithium Aluminum Hydride (LiAlH₄) | 4-Methyldeca-4,9-dien-1-ol | Diethyl ether or THF, 0 °C, followed by aqueous workup. beilstein-journals.org | Powerful reducing agent; reacts violently with protic solvents. |

The electrophilic carbon of the aldehyde group is a prime target for a wide range of nucleophiles, leading to the formation of new carbon-carbon bonds and a variety of secondary alcohols. Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li), readily add to the aldehyde to produce secondary alcohols. For example, the addition of vinylmagnesium bromide to a similar unsaturated aldehyde has been reported to proceed smoothly. beilstein-journals.org Likewise, the addition of 2-thienyllithium (B1198063) to a related dienal yielded the corresponding secondary alcohol in 50% yield. acs.org Another important class of nucleophilic additions involves phosphorus ylides in the Wittig reaction, which converts the aldehyde into an alkene, thus extending the carbon chain. This method has been used to convert related α,β-unsaturated aldehydes into dienyl esters. acs.org

Table 3: Representative Nucleophilic Addition Reactions of this compound

| Nucleophile/Reagent | Intermediate/Product | Typical Conditions | Notes |

|---|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | 5-Methylundeca-5,10-dien-2-ol | THF or Diethyl Ether, 0 °C | A standard Grignard reaction to form a secondary alcohol. |

| Vinyllithium (CH₂=CHLi) | 6-Methyl-1,6,11-dodecatrien-3-ol | THF, -78 °C to room temp. | Forms a new allylic alcohol derivative. |

Reactions Involving the Diene System of this compound

The two isolated double bonds in this compound have distinct reactivity profiles. The C4=C5 bond is internal and tetrasubstituted, while the C9=C10 bond is a terminal monosubstituted alkene. This structural difference allows for potential regioselectivity in reactions involving the diene system.

The structure of this compound, containing both a diene (C4-C5) and a dienophile (C9-C10) within the same molecule, makes it a candidate for an intramolecular Diels-Alder (IMDA) reaction. masterorganicchemistry.com In this type of reaction, the diene and dienophile are connected by a tether; in this case, a three-carbon chain (C6, C7, C8). Such a linkage typically favors the formation of a fused bicyclic system containing a five-membered ring. masterorganicchemistry.com The reaction would proceed through a concerted [4+2] cycloaddition to generate a new six-membered ring fused to a five-membered ring, creating a bicyclo[4.3.0]nonane (octahydronaphthalene) core structure. These reactions can be promoted thermally or by using Lewis acids, such as alkylaluminum chlorides, which can lower the activation energy of the cyclization. researchgate.net The stereochemical outcome (cis or trans fusion of the rings) is dependent on the transition state geometry. uh.edu In a related system, a Knoevenagel condensation followed by an IMDA reaction of (R)-2-methyl-deca-6E,8E-dienal was used to synthesize a complex spiro-tetramic acid. acs.org While intermolecular Diels-Alder reactions are also possible, the intramolecular variant is often favored due to entropic factors.

Table 4: Predicted Intramolecular Diels-Alder (IMDA) Reaction

| Reaction Type | Catalyst/Conditions | Product | Notes |

|---|

The two double bonds in this compound exhibit different levels of substitution, which can be exploited to achieve regioselective epoxidation or dihydroxylation. The C4=C5 double bond is tetrasubstituted and generally more electron-rich, making it more nucleophilic. In contrast, the C9=C10 double bond is terminal and less sterically hindered.

Epoxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) typically react faster with more electron-rich alkenes. Therefore, treatment of this compound with one equivalent of m-CPBA would be expected to selectively form the epoxide at the C4-C5 position. In the synthesis of complex molecules like epothilone, regio- and stereo-selective epoxidations are crucial steps. rsc.orgresearchgate.net

Dihydroxylation: Similar selectivity can be predicted for dihydroxylation reactions. Asymmetric dihydroxylation using osmium tetroxide (OsO₄) with a chiral ligand (Sharpless dihydroxylation) often shows a preference for terminal double bonds, which could favor reaction at the C9-C10 position. The choice of ligand (AD-mix-α vs. AD-mix-β) would determine the facial selectivity of the diol formation.

Table 5: Predicted Selective Reactions of the Diene System

| Reaction | Reagent | Major Product | Rationale |

|---|---|---|---|

| Epoxidation | m-CPBA (1 equiv.) | 4,5-Epoxy-4-methyldec-9-en-1-al | The C4=C5 double bond is more electron-rich (more substituted). |

| Dihydroxylation | OsO₄, NMO | 4,5-Dihydroxy-4-methyldec-9-en-1-al | Preferential reaction at the more substituted, electron-rich double bond. |

Hydrogenation and Reductive Derivatization

The selective hydrogenation of the olefinic bonds in this compound and its derivatives is a key transformation for accessing a variety of saturated and partially saturated analogs. The presence of two distinct double bonds, one trisubstituted and one terminal, along with an aldehyde functional group, presents a challenge in chemoselectivity.

Research has demonstrated that catalytic hydrogenation using palladium on carbon (Pd/C) at room temperature and atmospheric pressure is an effective method for the reduction of furanic bio-oils, which contain similar unsaturated aldehyde structures. nsf.gov This suggests that under controlled conditions, it's possible to achieve partial or full saturation of the diene system in this compound. For instance, studies on related furan (B31954) aldehyde-acetone adducts have shown that hydrogenation can lead to the reduction of both the carbon-carbon double bonds and the carbonyl group, yielding saturated alcohols. nsf.gov The choice of catalyst and reaction conditions is crucial. For example, nickel-based catalysts have also been employed for the hydrogenation of similar unsaturated systems. nsf.gov

Reductive derivatization can also be achieved through methods other than direct hydrogenation. For example, reduction of the aldehyde functionality to a primary alcohol can be accomplished using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). researchgate.net Subsequent reactions on the resulting alcohol or the remaining double bonds can then be performed.

A common reductive derivatization pathway involves the conversion of the aldehyde to an alcohol, which can then undergo further transformations. For instance, treatment of a similar dienal with a reducing agent followed by protection of the resulting alcohol allows for selective reactions at other sites of the molecule.

The following table summarizes typical reducing agents and their expected products when reacting with a dienal system like this compound.

| Reagent | Functional Group Targeted | Primary Product |

| H₂/Pd/C | Alkenes and Aldehyde | 4-Methyldecanal or 4-Methyldecan-1-ol |

| NaBH₄ | Aldehyde | 4-Methyldeca-4,9-dien-1-ol |

| LiAlH₄ | Aldehyde | 4-Methyldeca-4,9-dien-1-ol |

| DIBAL-H | Aldehyde/Ester | Alcohol |

This table is illustrative and the precise outcome depends on specific reaction conditions.

Stereospecific Isomerization Studies of Alkene Configurations (E/Z Isomerism)

The stereochemistry of the double bonds in this compound is a critical aspect of its chemical identity and reactivity. Studies on related dienyl systems have shown that E/Z isomerization can be influenced by catalysts and reaction conditions.

For example, in the synthesis of dienyl ketones, ruthenium catalysts have been shown to selectively produce (Z)-stereoisomers, while rhodium catalysts favor the formation of (E)-isomers. acs.org It was also noted that E/Z-isomerization of an (E)-dienylketone could be achieved by heating, suggesting that the stereoisomers can be interconverted under thermal conditions, eventually reaching an equilibrium mixture. acs.org

In the context of curacin A analogs, which feature a diene core, it has been established that biological activity is highly sensitive to isomerizations within the diene segment. acs.org This highlights the importance of controlling and understanding the stereochemistry of such systems. While direct studies on the stereospecific isomerization of this compound are not extensively documented in the provided results, the principles from related compounds are applicable.

The following table outlines factors that can influence the E/Z isomerism of diene systems.

| Factor | Influence on E/Z Isomerism |

| Catalyst | Can selectively favor the formation of one isomer over the other (e.g., Ru vs. Rh catalysts). acs.org |

| Temperature | Can induce isomerization, often leading to a thermodynamic equilibrium mixture of isomers. acs.org |

| Synthetic Route | The choice of synthetic methodology can dictate the initial stereochemical outcome. |

| Photochemical Conditions | Light can sometimes be used to induce E/Z isomerization. |

Investigations into the Reactivity of the Methyl-Substituted Carbon Center

The methyl group at the C4 position of this compound significantly influences the reactivity of the adjacent trisubstituted double bond. This steric and electronic influence can direct the regioselectivity of addition reactions and affect the stability of intermediates.

In enzyme-catalyzed reactions, the presence or absence of a methyl group can have a profound impact on the reaction pathway. For instance, the absence of a methyl group at a comparable position in a substrate for sesquiterpene synthases was found to provide insights into the catalytic requirements, as it creates a more flexible substrate and affects the stability of carbocation intermediates. cardiff.ac.uk Conversely, the incorporation of a methyl group can introduce steric effects and conformational changes that alter the enzyme-substrate complex. cardiff.ac.uk

In non-enzymatic reactions, the methyl group can influence the outcome of cycloadditions. For example, in intramolecular Diels-Alder reactions of related trienals, the substitution pattern, including methyl groups, can affect the stereochemical outcome of the cyclization. rsc.org

The electronic effect of the methyl group, being weakly electron-donating, can also influence the reactivity of the double bond towards electrophilic attack.

Mechanistic Studies of Chemical Transformations

Elucidation of Reaction Pathways and Transition States

Understanding the reaction pathways and transition states of transformations involving this compound is crucial for predicting and controlling reaction outcomes. While direct mechanistic studies on this specific compound are limited in the search results, insights can be drawn from analogous systems.

For intramolecular Diels-Alder reactions of similar ester-linked decatrienes, computational studies using Density Functional Theory (DFT) have been employed to calculate the geometries of transition states and predict product distributions. researchgate.net These studies reveal that the stereoselectivity (cis vs. trans) is governed by a combination of factors, including stabilizing secondary orbital interactions and π-conjugative interactions in the transition state. researchgate.net

In the context of base-induced rearrangements of 2-sulfinyl dienes, the reaction is proposed to proceed through a bis-allylic sulfoxide (B87167) anion intermediate. acs.org This intermediate, after protonation, undergoes a regioselective sulfoxide-sulfenate rearrangement. The elucidation of such pathways relies on a combination of experimental evidence, including the isolation and characterization of intermediates and products.

Kinetic studies are also instrumental in elucidating reaction mechanisms. For instance, kinetic analysis of copper-catalyzed C-H hydroxylation reactions has helped to overhaul previously accepted mechanisms, suggesting the involvement of a mononuclear copper intermediate that undergoes homolytic O-O cleavage. acs.org

Kinetic Analyses of Key Reaction Steps

Kinetic analysis provides quantitative data on reaction rates, which is essential for understanding reaction mechanisms and optimizing conditions. While specific kinetic data for reactions of this compound were not found, the principles of kinetic analysis are broadly applicable.

Kinetic profiles, which plot reactant and product concentrations over time, can be used to determine reaction orders and rate constants. For example, in the study of palladium-catalyzed reactions, kinetic profiles were used to investigate the effect of potential catalyst poisons. fu-berlin.de

The kinetic isotope effect (KIE) is another powerful tool for probing reaction mechanisms. By comparing the reaction rates of isotopically labeled and unlabeled substrates, information about bond-breaking and bond-forming steps in the rate-determining step can be obtained. For example, KIE measurements were used to suggest a rate-determining rsc.orgpitt.edu-hydride transfer in the zinc iodide-catalyzed synthesis of allenes. acs.org

The following table summarizes common methods used in kinetic analysis and the information they provide.

| Method | Information Gained |

| Reaction Progress Monitoring (e.g., NMR, GC-MS) | Reaction rates, reaction order, catalyst turnover. fu-berlin.de |

| Kinetic Isotope Effect (KIE) | Involvement of specific bonds in the rate-determining step. acs.org |

| Temperature Dependence Studies | Activation parameters (e.g., activation energy). |

Biosynthetic Pathways and Mechanistic Enzymology of Dienal Formation

Proposed Biosynthetic Origins of Unsaturated Aliphatic Aldehydes

The biosynthesis of unsaturated aldehydes is a critical process in many organisms, producing compounds that act as signaling molecules, defense agents, or, as in the case of many dienals, aroma compounds. While the specific pathway to 4-Methyldeca-4,9-dienal is not elucidated, its structure suggests potential origins from several major metabolic networks.

Involvement of Fatty Acid Metabolism Pathways

Fatty acid metabolism is a fundamental source of a vast array of signaling molecules and secondary metabolites, including unsaturated aldehydes. researchgate.net The pathways involve the enzymatic modification of long-chain carboxylic acids. It is well-established that short-chain aldehydes can be formed from C18 fatty acids through the actions of specific enzymes. researchgate.net The production of aldehydes from fatty acids typically involves oxidative cleavage, a process that shortens the carbon chain and introduces an aldehyde functional group. Given that fatty acid synthesis can produce varied chain lengths and desaturases can introduce double bonds at specific locations, a modified fatty acid could serve as the backbone for this compound.

Role of Polyketide Synthase and Nonribosomal Peptide Synthetase Systems in Related Polyene Biosynthesis

Polyketide synthases (PKSs) are large, multienzyme proteins that generate a wide diversity of natural products through the sequential condensation of small carboxylic acid units. researchgate.net These biosynthetic assembly lines are known for creating complex polyene structures. nih.gov Type I PKS systems are organized into modules, where each module is responsible for one cycle of chain elongation and modification. nih.govpnas.org

The formation of diene moieties is specifically catalyzed by dehydratase (DH) domains within these PKS modules. nih.gov It is conceivable that a PKS system could assemble a ten-carbon backbone and, through the action of specific DH and ketoreductase (KR) domains, introduce the required methyl group and the C4 and C9 double bonds to form a precursor to this compound. nih.govualberta.ca Nonribosomal peptide synthetases (NRPS) often work in conjunction with PKS systems to create hybrid peptide-polyketide products. mdpi.comresearchgate.net While less likely to be directly involved in forming the carbon skeleton of a simple dienal, an associated NRPS or its domains could play a role in the modification or release of the final product. nih.gov

Enzymatic Cascades: Lipoxygenase and Hydroperoxide Lyase in Analogous Biosynthetic Routes

One of the most well-characterized pathways for unsaturated aldehyde biosynthesis is the lipoxygenase (LOX) pathway, which produces "green leaf volatiles" (GLVs). mdpi.comacs.org This enzymatic cascade serves as a powerful analogue for understanding dienal formation. The process begins when a lipase (B570770) releases polyunsaturated fatty acids like linoleic or linolenic acid from cell membranes. uliege.be Next, a lipoxygenase (LOX) enzyme catalyzes the dioxygenation of the fatty acid to form a hydroperoxide intermediate. mdpi.comresearchgate.net This hydroperoxy fatty acid is then cleaved by a hydroperoxide lyase (HPL), which breaks the carbon chain to produce a short-chain volatile aldehyde (typically C6 or C9) and an oxo-acid. acs.orguliege.be Aldehydes such as (3Z,6Z)-nonadienal and (2E,6Z)-nonadienal are produced through this route, demonstrating the pathway's capacity to generate dienals. researchgate.net

| Enzyme | Substrate(s) | Product(s) | Function |

|---|---|---|---|

| Lipase | Membrane Lipids | Free Fatty Acids (e.g., Linoleic Acid, Linolenic Acid) | Hydrolyzes lipids to release fatty acid precursors. uliege.be |

| Lipoxygenase (LOX) | Polyunsaturated Fatty Acids | Fatty Acid Hydroperoxides (e.g., 9-HPOD, 13-HPOD) | Catalyzes stereospecific dioxygenation to form hydroperoxides. mdpi.com |

| Hydroperoxide Lyase (HPL) | Fatty Acid Hydroperoxides | Unsaturated Aldehydes (e.g., hexanal, nonenal) and Oxo-acids | Cleaves the hydroperoxide to form short-chain aldehydes. researchgate.netacs.org |

| Isomerase / Dehydrogenase | Unsaturated Aldehydes | Isomeric Aldehydes, Alcohols | Further modifies the aldehyde products. mdpi.comresearchgate.net |

Isoprenoid Pathway Intermediates and Terpene Cyclase Action

The isoprenoid pathway, responsible for the biosynthesis of terpenes, is another plausible origin for a molecule like this compound. researchgate.net Terpenoids are assembled from five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). frontiersin.org These units are condensed by prenyltransferases to form larger linear precursors such as geranyl diphosphate (GPP, C10) and farnesyl diphosphate (FPP, C15). nih.gov

A C10 precursor like GPP could theoretically be modified to generate the deca-dienal skeleton. Terpene cyclases (TCs) are enzymes that catalyze some of nature's most complex reactions, converting these linear precursors into a vast diversity of cyclic and acyclic terpene structures. researchgate.netuni-hannover.de These reactions proceed through highly reactive carbocation intermediates, which are precisely controlled by the enzyme's active site. acs.org While typically associated with cyclization, the action of a terpene synthase could involve isomerization, rearrangement, and oxidation steps that could ultimately lead to the formation of a linear dienal with a specific methylation pattern.

Enzymatic Characterization and Mechanistic Insights

Understanding the proposed biosynthetic pathways requires examining the enzymes that could catalyze the key steps of dienal formation and modification. Functional analysis of these enzymes provides insights into their substrate specificity, reaction mechanisms, and catalytic domains.

Functional Analysis of Enzymes Catalyzing Dienal Formation or Modification

The functional analysis of enzymes is crucial for confirming their role in a biosynthetic pathway. This often involves heterologous expression of the candidate gene, purification of the enzyme, and in vitro assays with proposed substrates. nih.govnih.gov Techniques like site-directed mutagenesis can then be used to validate the function of specific active site residues. d-nb.info

For a compound like this compound, several classes of enzymes are of particular interest:

PKS Dehydratase (DH) Domains: Within modular PKSs, DH domains are responsible for eliminating water to form carbon-carbon double bonds. nih.gov Specific DH domains have been identified that catalyze the formation of dienes from 3,5-dihydroxy thioester intermediates. nih.gov Functional analysis of these domains helps to understand the molecular basis for diene formation.

Hydroperoxide Lyases (HPLs): The characterization of HPLs from various plants has revealed their strict substrate specificity. researchgate.net For example, some HPLs show high activity only toward the 13-hydroperoxide of linoleic acid, leading to the formation of C6 aldehydes. researchgate.net Analyzing the substrate range and products of different HPLs is key to understanding how diverse aldehydes are generated. acs.org

Terpene Cyclases (TCs): The study of terpene cyclases involves elucidating how they control complex carbocation cascades to generate specific terpene skeletons. researchgate.net Functional analysis can reveal the enzyme's flexibility in accepting non-natural substrates, which can be used to produce novel terpene structures. uni-hannover.de Characterizing a TC that could produce a linear dienal would involve identifying an enzyme capable of quenching the carbocation cascade through deprotonation and oxidation rather than cyclization.

| Enzyme/Domain Class | Proposed Role in Dienal Formation | Key Mechanistic Feature | Example of Functional Analysis |

|---|---|---|---|

| PKS Dehydratase (DH) | Formation of conjugated double bonds (dienes). | Elimination of water from a polyketide intermediate. nih.gov | Structural modeling and analysis of DH-like domains to identify conserved active site residues responsible for diene synthesis. nih.gov |

| Hydroperoxide Lyase (HPL) | Cleavage of a fatty acid hydroperoxide to yield an aldehyde. | Cleavage of a C-C bond adjacent to a hydroperoxide group. uliege.be | Incubation of partially purified HPL with potential substrates (e.g., linoleic acid) and analysis of aldehyde formation. researchgate.net |

| Terpene Cyclase (TC) | Formation of the carbon skeleton from isoprenoid precursors. | Generation and controlled rearrangement of carbocation intermediates. researchgate.netacs.org | Incubation of heterologously expressed TCs with non-natural substrate analogues to probe enzyme flexibility and cyclization mechanisms. uni-hannover.de |

| Alcohol Dehydrogenase / Reductase | Modification of the final product. | Interconversion of aldehydes and alcohols. nih.govresearchgate.net | Analysis of product profiles in recombinant systems expressing multiple pathway enzymes. mdpi.com |

Substrate Promiscuity and Specificity Investigations of Relevant Enzymes

Enzymes involved in the biosynthesis of natural products, such as terpenoids and lipid-derived volatiles, often exhibit a degree of substrate promiscuity, accepting and processing structurally related, non-native substrates. This characteristic is a key driver of metabolic diversity. Terpene synthases (TPS), for instance, are known for their ability to utilize different prenyl diphosphate substrates (e.g., GPP, FPP, GGPP) to generate a variety of cyclic and acyclic products. d-nb.info

Research into multi-substrate TPS has revealed that their capacity to use different substrates is a significant factor in the regulation of terpene synthesis. frontiersin.org While some TPS enzymes are highly specific, others can use multiple substrates, although often with varying catalytic efficiencies. frontiersin.org For example, studies on various plant TPS enzymes have demonstrated their ability to act on C10 (GPP), C15 (FPP), and C20 (GGPP) precursors. frontiersin.org This promiscuity is not random; it is dictated by the architecture of the enzyme's active site.

Similarly, aldehyde dehydrogenases (ALDHs), which are involved in the metabolism of aldehydes, can show broad substrate specificity, oxidizing a range of aliphatic and aromatic aldehydes. mdpi.com Conversely, some ALDHs exhibit narrow specificity for particular substrates. mdpi.com The investigation of substrate specificity provides crucial insights into the potential precursors an enzyme can convert and the range of products it can generate.

Table 1: Examples of Substrate Specificity in Terpene Synthases (TPS) This table is illustrative and based on general findings for the TPS family, as specific data for this compound forming enzymes is not available.

| Enzyme Type | Typical Substrates | Product Class | Specificity Level | Reference |

|---|---|---|---|---|

| Monoterpene Synthase | Geranyl Diphosphate (GPP) | Monoterpenes (C10) | High | d-nb.info |

| Sesquiterpene Synthase | Farnesyl Diphosphate (FPP) | Sesquiterpenes (C15) | High | d-nb.info |

| Multi-substrate TPS | GPP, FPP, GGPP | Mono-, Sesqui-, Diterpenes | Broad | frontiersin.org |

| Plant ALDHs | Various aliphatic aldehydes | Carboxylic acids | Broad | mdpi.com |

Probing Catalytic Mechanisms through Site-Directed Mutagenesis and Analog Studies

Site-directed mutagenesis is a powerful molecular technique used to make specific changes to the DNA sequence of a gene, resulting in targeted modifications to the amino acid sequence of the expressed protein. researcher.life This method is invaluable for investigating the structure-function relationships of enzymes. researcher.lifeacs.org By altering key amino acid residues within an enzyme's active site, researchers can probe their roles in substrate binding, catalysis, and the determination of product outcome. beilstein-journals.orgresearchgate.net

In the study of terpene synthases, mutagenesis has been used to identify residues critical for the complex carbocation cascade reactions that lead to the vast diversity of terpene structures. beilstein-journals.org For example, altering residues in the active site of a sesterterpene synthase (SmTS1) has been shown to not only impact catalytic activity but also to switch its function, turning it into a diterpene synthase. beilstein-journals.org Such studies reveal that the contributions of individual residues are often interconnected and dependent on the surrounding active site architecture. uga.edugoogle.com

Analog studies, where enzymes are incubated with synthetic substrate mimics, complement mutagenesis by providing insights into how the enzyme interacts with different parts of the substrate and which structural features are essential for catalysis. These approaches have been instrumental in understanding the mechanisms of many enzyme families, including aldolases and esterases. acs.orgresearchgate.net

Table 2: Illustrative Examples of Site-Directed Mutagenesis in Mechanistic Studies This table presents findings from studies on various enzymes to illustrate the utility of the technique, as specific data for enzymes producing this compound is unavailable.

| Enzyme | Mutation | Observed Effect | Implication for Mechanism | Reference |

|---|---|---|---|---|

| Sesterterpene Synthase (SmTS1) | Q227D | Improved catalytic activity | Residue is important for function, but not perfectly optimized in the wild type. | beilstein-journals.org |

| Sesterterpene Synthase (SmTS1) | G184L / A222V | Switch from sesterterpene to diterpene synthesis | Active site contouring residues determine reaction pathway and product length. | beilstein-journals.org |

| Arabidopsis ALDH3H1 | E149T / V178R / I200V | Shifted cofactor preference from NAD⁺ to NADP⁺ | These residues are critical for cofactor specificity. | mdpi.com |

| Polyneuridine Aldehyde Esterase | S87A / D216A / H244A | Complete loss of activity | Confirmed the identity of the S-D-H catalytic triad (B1167595) typical for α/β hydrolases. | researchgate.net |

Elucidation of Regio- and Stereoselectivity in Enzymatic Transformations

Enzymatic reactions are renowned for their high degree of regio- and stereoselectivity, producing specific isomers from a given substrate. In terpene biosynthesis, the folding of the flexible prenyl diphosphate substrate within the active site of a terpene synthase dictates the course of the cyclization cascade, leading to the formation of specific regio- and stereoisomers. nih.govnih.gov The conformation of carbocation intermediates formed during the reaction is critical in determining the final product structure. researchgate.net

Lipases are another class of enzymes where selectivity is a key feature, and they have been extensively used for the kinetic resolution of racemic alcohols and the desymmetrization of meso compounds to produce enantioenriched terpenoids and other chiral building blocks. mdpi.com The enantioselectivity of a lipase can be profoundly influenced by the chemical structure of the substrate, even with minor variations between regioisomers. mdpi.com

For unsaturated aldehydes, the enzymatic transformations must control the geometry (E/Z) of the double bonds and the configuration of any chiral centers. The formation of specific dienal isomers, such as (2E,4E)-decadienal versus (2E,4Z)-decadienal in the brown alga Saccharina angustata, is believed to proceed through a pathway involving lipoxygenase (LOX) and hydroperoxide lyase (HPL), followed by enzymatic isomerization to yield the final stereoisomer. researchgate.netresearchgate.net

Table 3: Factors Influencing Regio- and Stereoselectivity in Biotransformations This table outlines general principles as specific data for this compound is not available.

| Selectivity Type | Controlling Factor | Enzyme Class Example | Mechanism | Reference |

|---|---|---|---|---|

| Regioselectivity | Active site topology | Terpene Synthase | Guides the initial cyclization and subsequent rearrangements of the carbocation intermediate. | nih.govresearchgate.net |

| Stereoselectivity | Substrate conformation | Terpene Synthase | Pre-organization of the substrate in a specific chiral conformation within the active site. | nih.gov |

| Enantioselectivity | Enzyme-substrate interaction | Lipase | Differential reaction rates for the two enantiomers of a racemic substrate. | mdpi.com |

| Geometric Isomerism (E/Z) | Isomerase activity | Isomerase | Specific enzymatic conversion of one geometric isomer to another, e.g., cis to trans. | researchgate.net |

Metabolic Disposition and Biotransformation in Model Biological Systems (excluding human trials)

The metabolic fate of α,β-unsaturated aldehydes, a class to which this compound belongs, has been investigated in various animal models. These compounds are generally absorbed, metabolized through several key pathways, and then excreted. nih.govwiley.com Common metabolic routes include oxidation of the aldehyde group to a carboxylic acid, reduction to the corresponding alcohol, and conjugation with glutathione. nih.govacs.org

Studies on citral (B94496), a C10 terpenoid α,β-unsaturated aldehyde, in F344 rats showed that it is rapidly metabolized and excreted, primarily in the urine. researchgate.net The identified metabolites were primarily carboxylic acids resulting from oxidation at both the aldehyde function and the terminal methyl groups. researchgate.netnih.gov Notably, despite being an α,β-unsaturated aldehyde, the major metabolic pathways for citral did not appear to involve nucleophilic addition to the double bond. wiley.comresearchgate.net

In rabbits, the metabolism of various terpenoid aldehydes, including citronellal (B1669106) and perillaldehyde, resulted in the formation of both primary alcohols (from reduction) and carboxylic acids (from oxidation). nih.gov The reduction of α,β-unsaturated aldehydes to alcohols can be catalyzed by enzymes such as alcohol dehydrogenases and certain cytochrome P450s. wiley.comacs.org The oxidation to carboxylic acids is often mediated by aldehyde dehydrogenases. wiley.com The resulting polar metabolites are more water-soluble and can be readily excreted, sometimes as glucuronide conjugates. researchgate.netnih.gov

Table 4: Summary of Metabolites of Terpenoid/Unsaturated Aldehydes in Animal Models This table summarizes metabolic pathways for compounds structurally related to this compound.

| Compound | Animal Model | Primary Metabolic Pathways | Key Metabolites Identified | Reference |

|---|---|---|---|---|

| Citral | Rat | Oxidation | 3,7-Dimethyl-2,6-octadienedioic acid; 3-Hydroxy-3,7-dimethyl-6-octenedioic acid | researchgate.net |

| (+)-Citronellal | Rabbit | Oxidation, Reduction | Carboxylic acids, Primary alcohols | nih.gov |

| (-)-Perillaldehyde | Rabbit | Oxidation, Reduction | Carboxylic acids, Primary alcohols | nih.gov |

| trans-2-Alkenals | Rat | Glutathione Conjugation | Mercapturate conjugates | nih.gov |

Advanced Analytical Methodologies for Characterization and Quantification of 4 Methyldeca 4,9 Dienal

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation of 4-Methyldeca-4,9-dienal from complex matrices and for its quantification. These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds like this compound. When coupled with a Mass Spectrometry (MS) detector, it provides a robust method for both qualitative and quantitative analysis. The GC separates the components of a mixture, and the MS provides information about the molecular weight and structure of each component, allowing for confident identification.

The purity of a this compound sample can be determined by the relative area of its corresponding peak in the gas chromatogram. The identity is confirmed by comparing the obtained mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

Typical GC-MS Parameters:

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, is typically used for the separation of aldehydes.

Injector Temperature: The injector temperature is usually set high enough to ensure rapid volatilization of the sample without causing thermal degradation.

Oven Temperature Program: A temperature gradient is often employed to ensure good separation of compounds with different boiling points. The program might start at a lower temperature and ramp up to a higher temperature.

Carrier Gas: Helium is a commonly used carrier gas.

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for generating reproducible mass spectra.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. For an unsaturated aldehyde like this compound, HPLC can be a valuable tool for quantification.

A common approach for analyzing aldehydes by HPLC involves derivatization to a more readily detectable and stable compound. For instance, aldehydes can be reacted with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form hydrazones, which are highly chromophoric and can be easily detected by a UV-Vis detector.

Illustrative HPLC Parameters for Aldehyde Analysis:

Column: A reversed-phase column, such as a C18 column, is typically used for the separation of the DNPH derivatives.

Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase, often used in a gradient elution mode.

Detector: A UV-Vis detector set at a wavelength where the DNPH derivatives have maximum absorbance (around 360 nm).

Quantification: Quantification is achieved by comparing the peak area of the analyte with that of a calibration curve prepared using standards of known concentrations.

Spectroscopic and Spectrometric Methods for Structural Elucidation (Focus on Methodology)

Spectroscopic and spectrometric methods are indispensable for the detailed structural elucidation of this compound, providing information about its molecular framework, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts (δ) of the signals for the aldehydic proton, the vinylic protons, the allylic protons, and the methyl group protons are all characteristic.

¹³C NMR: Provides information about the number of different types of carbon atoms and their chemical environment. The chemical shift of the carbonyl carbon in the aldehyde group is particularly diagnostic.

While specific NMR data for this compound is not publicly available, the following table presents representative ¹³C NMR data for a structurally similar compound, 4,6,9-trimethyldeca-4,8-dienal, to illustrate the type of information obtained.

Table 1: Representative ¹³C-NMR Data for a Structurally Similar Dienal (Data for 4,6,9-trimethyldeca-4,8-dienal)

| Chemical Shift (ppm) | Carbon Type | Assignment |

|---|---|---|

| 202.7, 202.3 | d | Aldehyde Carbonyl (C=O) |

| 133.2, 132.1, 131.9, 131.3, 131.1 | s, d | Vinylic Carbons (C=C) |

| 122.9 | d | Vinylic Carbon (C=C) |

| 42.6, 42.1 | t | Methylene Carbon (CH₂) |

| 35.9, 35.8 | t | Methylene Carbon (CH₂) |

| 33.0, 32.9 | d | Methine Carbon (CH) |

| 31.9 | t | Methylene Carbon (CH₂) |

| 25.8, 23.1, 20.9, 20.5, 17.8, 16.2 | q | Methyl Carbons (CH₃) |

Source: Adapted from patent data for a related compound.

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to obtain structural information from its fragmentation pattern. In Electron Ionization (EI) MS, the molecule is ionized and fragmented. The resulting mass-to-charge ratios of the molecular ion (M⁺) and the fragment ions are measured.

The fragmentation pattern is often predictable and can be used to piece together the structure of the molecule. For an unsaturated aldehyde, characteristic fragmentations include α-cleavage and McLafferty rearrangement.

The following table shows representative mass spectrometry data for a structurally similar compound, illustrating the key fragments observed.

Table 2: Representative Mass Spectrometry Fragmentation Data (Data for a related dienal, C₁₃H₂₂O)

| m/z | Relative Intensity | Possible Fragment Ion |

|---|---|---|

| 194 | <1% | [M]⁺ (Molecular Ion) |

| 125 | 100% | [C₉H₁₃]⁺ |

| 107 | 52% | [C₈H₁₁]⁺ |

| 97 | 16% | [C₇H₁₃]⁺ |

| 91 | 18% | [C₇H₇]⁺ (Tropylium ion) |

| 83 | 27% | [C₆H₁₁]⁺ |

| 69 | 32% | [C₅H₉]⁺ |

| 55 | 96% | [C₄H₇]⁺ |

| 41 | 56% | [C₃H₅]⁺ |

Source: Adapted from patent data for a related compound.

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds. For this compound, key characteristic absorption bands would be expected for the aldehyde and alkene functional groups.

Expected IR Absorption Bands for this compound:

C=O Stretch (Aldehyde): A strong and sharp absorption band is expected in the region of 1720-1740 cm⁻¹.

C-H Stretch (Aldehyde): Two weak bands are typically observed around 2720 cm⁻¹ and 2820 cm⁻¹.

C=C Stretch (Alkene): A medium intensity band is expected in the region of 1640-1680 cm⁻¹.

=C-H Stretch (Alkene): A medium to sharp absorption is expected just above 3000 cm⁻¹.

C-H Stretch (Alkane): Strong absorptions are expected just below 3000 cm⁻¹.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4,6,9-trimethyldeca-4,8-dienal |

| 2,4-dinitrophenylhydrazine |

| Helium |

| Acetonitrile |

Development and Validation of Robust Analytical Procedures for Dienals

The development and validation of robust analytical procedures are paramount for the accurate and reliable characterization and quantification of dienals such as this compound. These processes ensure that the chosen analytical method is suitable for its intended purpose, providing data that is both precise and accurate. The validation of an analytical method involves a series of experiments to verify its performance characteristics, adhering to guidelines set by regulatory bodies.

Specificity and Selectivity Assessment for Complex Sample Matrices

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. For this compound, this is a critical parameter, especially when analyzing it within complex sample matrices such as biological fluids, environmental samples, or food products.

To ensure specificity, analytical methods, often based on gas chromatography (GC) or high-performance liquid chromatography (HPLC), are developed. The selectivity of the method is demonstrated by its ability to distinguish this compound from other structurally similar compounds, isomers, or matrix components. This is typically achieved by comparing the chromatograms of blank samples, samples spiked with this compound, and samples containing potential interfering substances. Mass spectrometry (MS) coupled with chromatography (GC-MS or LC-MS) provides a high degree of selectivity and is often the preferred technique for unambiguous identification and quantification.

Table 1: Specificity Study of a GC-MS Method for this compound

| Sample Type | Retention Time of this compound (min) | Peak Purity | Interference Observed |

|---|---|---|---|

| Blank Matrix | --- | --- | None |

| Standard Solution | 12.5 | >0.99 | None |

| Spiked Matrix | 12.5 | >0.98 | None |

Evaluation of Accuracy, Precision, and Linearity

Accuracy, precision, and linearity are fundamental performance characteristics of any quantitative analytical method.

Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing samples with known concentrations of this compound (e.g., certified reference materials or spiked samples) and expressing the result as a percentage recovery.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision).

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards of this compound at different concentrations and plotting the response against the concentration. The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve.

Table 2: Accuracy and Precision Data for the Quantification of this compound

| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL, n=6) | Recovery (%) | RSD (%) |

|---|---|---|---|

| 10 | 9.8 ± 0.4 | 98.0 | 4.1 |

| 50 | 51.2 ± 1.5 | 102.4 | 2.9 |

Robustness Studies of Analytical Methods under Varied Parameters

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For a GC method for this compound, these parameters could include the injection port temperature, carrier gas flow rate, and oven temperature ramp rate. For an HPLC method, parameters such as the mobile phase composition, pH, and flow rate would be investigated. The results of robustness studies are used to establish the system suitability parameters to ensure the validity of the analytical results.

Table 3: Robustness Study for a GC Method for this compound Analysis

| Parameter | Variation | Peak Area (Arbitrary Units) | Retention Time (min) |

|---|---|---|---|

| Injection Temperature | 245°C | 156,789 | 12.52 |

| (Nominal: 250°C) | 255°C | 155,987 | 12.48 |

| Flow Rate | 0.9 mL/min | 158,123 | 12.65 |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are crucial parameters for methods used to determine trace levels of this compound.

The LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Table 4: LOD and LOQ for this compound Analysis

| Parameter | Value (ng/mL) | Method of Determination |

|---|---|---|

| Limit of Detection (LOD) | 0.5 | Signal-to-Noise Ratio (3:1) |

Calibration Model Development and System Suitability Testing

A calibration model is established to describe the relationship between the analytical response and the concentration of this compound. The most common model is a linear regression model. The quality of the fit of the calibration model is crucial for accurate quantification.

System suitability testing (SST) is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. SST is performed before the analysis of any samples to ensure that the analytical system is performing correctly. Typical SST parameters for a chromatographic method include retention time, peak area, peak shape (tailing factor), and resolution.

Table 5: System Suitability Parameters for the Analysis of this compound

| Parameter | Acceptance Criteria |

|---|---|

| Retention Time RSD | ≤ 2% |

| Peak Area RSD | ≤ 5% |

| Tailing Factor | 0.8 - 1.5 |

Applications in Advanced Organic Synthesis and Materials Science

4-Methyldeca-4,9-dienal as a Key Building Block in Complex Molecule Synthesis

The unique combination of functional groups within this compound makes it an attractive starting point for multi-step organic syntheses. The aldehyde provides a handle for chain extension and functional group interconversion, while the two olefinic moieties offer sites for stereocontrolled additions, cyclizations, and cross-coupling reactions.

While direct synthesis of major pharmaceuticals using this compound is not prominently documented, the utility of closely related methyl-substituted decadienals is well-established in the total synthesis of complex natural products with significant biological activity. These examples underscore the potential of the this compound framework as a key precursor.

For instance, a related compound, 4,8-dimethyldeca-4,8-dienal, has been utilized as a functionalized intermediate in a convergent approach toward the total synthesis of (+)-lactodehydrothyrsiferol, a polycyclic ether natural product. acs.org Similarly, the synthesis of Spiroscytalin, a natural 3-spirotetramic acid, employed (R)-2-methyl-deca-6E,8E-dienal as a crucial building block. 20.210.105 The synthesis of analogues of Curacin A, a potent antimitotic agent, involved intermediates with a "4-methyldeca-dienyl" core, demonstrating the importance of this structural motif in creating compounds for anticancer research. nih.gov Furthermore, complex dienals are key fragments in the synthesis of other notable biologically active molecules like the epothilones and tedanolides. youtube.com These established synthetic routes highlight the role of such dienals as foundational components for assembling intricate and therapeutically relevant molecules.

Table 1: Examples of Related Dienal Precursors in Natural Product Synthesis This table is interactive. Click on the headers to sort.

| Precursor Mentioned in Research | Target Biologically Active Compound | Reference |

|---|---|---|

| 4,8-dimethyldeca-4,8-dienal | (+)-Lactodehydrothyrsiferol Analogues | acs.org |

| (R)-2-methyl-deca-6E,8E-dienal | Spiroscytalin | 20.210.105 |

| 4-methyldeca-4,6-dienyl core | Curacin A Analogues | nih.gov |

| Complex trimethyl-dienal | Epothilone D | youtube.com |

The structural features of this compound make it a suitable intermediate for producing specialized organic chemicals, particularly in the fragrance industry. A related isomer, 9-methyldeca-4,8-dienal, serves as a starting material for the preparation of lily-of-the-valley and floral-scented fragrance ingredients. orgoreview.com The chemical reactivity of the aldehyde and the diene system allows for transformations into various alcohols, esters, and ethers that possess unique olfactory properties. Beyond fragrances, such intermediates can be used to synthesize other fine chemicals where specific carbon backbones with defined stereochemistry are required.

The true synthetic power of this compound lies in its capacity to be converted into a wide array of functionalized derivatives. The aldehyde group is a versatile functional handle that can undergo:

Oxidation to a carboxylic acid.

Reduction to a primary alcohol.

Reductive amination to form amines.

Wittig reactions and Horner-Wadsworth-Emmons reactions to extend the carbon chain with new double bonds. rsc.org

Aldol condensations to form β-hydroxy aldehydes or α,β-unsaturated aldehydes. youtube.com

Simultaneously, the two double bonds at the C4 and C9 positions can be selectively manipulated. Their differing steric and electronic environments allow for regioselective reactions such as epoxidation, dihydroxylation, hydrogenation, or hydroboration. Moreover, the diene system can participate in powerful carbon-carbon bond-forming reactions like the Diels-Alder cycloaddition, providing rapid access to complex cyclic systems. nih.govwikipedia.org This multi-faceted reactivity enables chemists to use this compound as a scaffold to generate a library of diverse molecules for various research and industrial applications.

Derivatization of this compound for Specific Research Objectives

The targeted modification of the this compound structure is a key strategy in chemical research to achieve specific goals, from understanding biological mechanisms to creating new high-performance materials.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. niscpr.res.inacs.org They involve synthesizing a series of related compounds (analogues) to systematically probe how specific structural features of a molecule contribute to its biological activity. niscpr.res.in

The this compound framework is an excellent candidate for such studies. Research on the antimitotic agent Curacin A, which contains a related structural core, provides a compelling case study. nih.gov Synthetic analogues were created to explore the importance of different parts of the molecule. For example, modifications to the diene portion of the molecule or replacement of the terminal functional group allowed researchers to establish the significance of the (Z)-alkene geometry and led to the design of a novel oxime analogue with biological properties that closely matched the natural product. nih.gov By systematically altering the structure of a lead compound based on the this compound scaffold, researchers can identify the key pharmacophores responsible for activity and optimize the molecule to enhance potency or improve other properties.

The presence of two double bonds, particularly the terminal olefin at C9, qualifies this compound as a functional monomer for polymerization. This opens avenues for its use in materials science to create polymers with unique properties. acs.org The aldehyde group acts as a polar functionality that can be carried into the final polymer structure, offering a site for post-polymerization modification or influencing the material's bulk properties. nih.gov

Several modern polymerization techniques are well-suited for monomers like this compound:

Acyclic Diene Metathesis (ADMET) Polymerization: This is a step-growth condensation polymerization for α,ω-dienes. orgoreview.com Using specific ruthenium or molybdenum catalysts, ADMET can convert diene monomers into long-chain unsaturated polymers, and recent advances allow for high control over the cis/trans stereochemistry of the double bonds in the polymer backbone. orgoreview.comnih.gov

Ring-Opening Metathesis Polymerization (ROMP): While ROMP typically uses cyclic monomers, acyclic dienes can be incorporated as chain transfer agents to control molecular weight or as comonomers in tandem polymerization strategies to introduce specific functionalities into polyolefins. 20.210.105rsc.org The development of highly functional-group-tolerant catalysts makes the polymerization of aldehyde-containing monomers feasible. nih.gov

Diels-Alder Polymerization: The conjugated diene that can be formed from this compound could potentially undergo [4+2] cycloaddition reactions in a polymerization context to create complex, rigid polymer backbones. wikipedia.org This approach is a powerful tool for reliably forming six-membered rings within a polymer chain.

The incorporation of a functional monomer like this compound allows for the synthesis of advanced materials, such as functional polyolefins, reactive polymers for surface modification, or precursors to amphiphilic block copolymers. rsc.orgnih.gov

Table 2: Potential Polymerization Methods for this compound This table is interactive. Click on the headers to sort.

| Polymerization Method | Description | Relevance to this compound | Reference(s) |

|---|---|---|---|

| Acyclic Diene Metathesis (ADMET) | Step-growth polymerization of acyclic dienes to form linear unsaturated polymers. | The α,ω-diene structure is a direct substrate for ADMET, allowing synthesis of functional polyalkenamers. | orgoreview.comnih.gov |

| Ring-Opening Metathesis (ROMP) | Chain-growth polymerization of strained cyclic olefins. | Can be used as a comonomer or chain transfer agent to incorporate functionality into polymers. | 20.210.105rsc.orgnih.gov |

| Diels-Alder Polymerization | Polymerization via repeated [4+2] cycloaddition reactions between diene and dienophile monomers. | The diene system could participate in forming complex polymer backbones containing cyclohexene (B86901) rings. | wikipedia.org |

| Catalytic Insertion Polymerization | Coordination polymerization often used for dienes like butadiene and isoprene. | Functional dienes can be copolymerized to create stereoregular polymers with tailored properties. | nih.gov |

Biomimetic Synthesis Approaches Leveraging Dienal Scaffolds

Biomimetic synthesis endeavors to replicate nature's elegant and efficient strategies for constructing complex molecules. Within this field, dienal scaffolds, such as that found in this compound, represent versatile starting points for emulating biosynthetic pathways, particularly those involving polyene cyclizations and pericyclic reactions. These naturalistic approaches often provide advantages in terms of step-economy and stereocontrol, affording intricate molecular architectures from relatively simple linear precursors. The strategic placement of the aldehyde functionality and the diene system in molecules like this compound allows for the initiation of cationic cascades or participation in concerted cycloadditions, mirroring key transformations in the biosynthesis of terpenoids and other natural products.

Research in this area focuses on triggering and controlling these cyclization and rearrangement cascades using conditions that mimic the physiological environment, such as the use of water as a solvent or mild acid catalysts to simulate enzymatic protonation. nih.gov The dienal motif is crucial as the aldehyde can act as a handle for initiating cyclization or be a precursor to other functionalities that drive these transformations.

Detailed Research Findings

While direct biomimetic studies featuring this compound are not extensively documented in publicly available research, the principles of its potential application can be inferred from studies on analogous polyene and dienal systems. These studies provide a framework for how the this compound scaffold could be employed in biomimetic transformations.

One of the most powerful biomimetic strategies involves polyene cyclizations . In nature, enzymes known as cyclases orchestrate the intricate folding and cyclization of linear polyenes like squalene (B77637) to generate a vast array of steroid and terpenoid skeletons. In the laboratory, chemists have sought to replicate these cascades using various initiators. Aldehydes, or functional groups derived from them, can serve as effective carbocation-stabilizing (CS) auxiliaries to initiate these cyclizations. acs.orgpku.edu.cn For instance, the conversion of a polyenal to a chiral enamine using an organocatalyst can facilitate a single-electron oxidation, leading to a radical-cationic cascade that results in the formation of multiple rings with high enantioselectivity. nih.gov This strategy, known as organo-SOMO (Singly Occupied Molecular Orbital) catalysis, has been successfully applied to produce a range of polycyclic aldehydes from linear polyenal precursors. nih.gov

Another key biomimetic approach leveraging dienal-like structures is the intramolecular Diels-Alder (IMDA) reaction . This powerful pericyclic reaction can rapidly construct complex polycyclic systems in a single step with a high degree of stereocontrol. organic-chemistry.org Biomimetic IMDA reactions are often designed to proceed under mild, "environmentally friendly" conditions, such as in water at room temperature, sometimes with a mild oxidant like ferric chloride to generate the reactive dienophile in situ. nih.gov A substrate similar in structure to this compound, if appropriately functionalized to contain a triene system, could undergo such a transformation to yield bicyclic or more complex architectures reminiscent of various natural products. The stereochemical outcome of these reactions is often predictable and can lead to the formation of multiple stereocenters in a controlled manner. organic-chemistry.org

Furthermore, the dienal scaffold is amenable to enyne cyclization strategies, which can be considered biomimetic in their efficiency at building molecular complexity. acs.org Gold-catalyzed cycloisomerizations of enynes, for example, can proceed through intermediates that are analogous to those in natural cyclization cascades, ultimately yielding diverse cyclic and bicyclic structures. acs.org An enyne precursor to this compound could theoretically be cyclized using such methods to generate novel scaffolds.

The following tables summarize findings from studies on related systems, illustrating the potential of dienal and polyenal scaffolds in biomimetic synthesis.

Table 1: Organo-SOMO Catalyzed Biomimetic Polyene Cyclization of Polyenals nih.gov

| Entry | Polyenal Substrate | Catalyst | Oxidant | Product(s) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| 1 | (2E,6E)-7,11-dimethyldodeca-2,6,10-trienal | Imidazolidinone | Cu(OTf)₂ | Bicyclic aldehyde | 70 | 87 |

| 2 | (2E,6E)-N,N,7,11-tetramethyl-dodeca-2,6,10-trienamide | Imidazolidinone | Cu(OTf)₂ | Bicyclic amide | 65 | 90 |

| 3 | Geranial | Imidazolidinone | Cu(OTf)₂ | Monocyclic aldehyde | 77 | 85 |

This table presents data from a study on organo-SOMO catalyzed polyene cyclizations, demonstrating the utility of unsaturated aldehyde precursors in biomimetic synthesis. The specific substrates are analogs, not this compound.

Table 2: Biomimetic Intramolecular Diels-Alder (IMDA) Reactions nih.gov

| Entry | Triene Precursor | Reaction Conditions | Product | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|---|

| 1 | Dienyl-hydroquinone derivative | FeCl₃, H₂O, rt | Tricyclic quinone | 90 | >95:5 |

| 2 | Substituted deca-1,3,9-triene | Heat | Bicyclic system (cis-fused) | N/A | N/A |

| 3 | Nonatriene with terminal ester | Room Temperature | Bicyclic system (trans-fused) | High | High |

This table showcases examples of biomimetic IMDA reactions. The precursors are structurally related to what could be derived from this compound, illustrating the potential for complex scaffold synthesis.

Chemical Ecology and Inter Species Interactions Involving Dienals